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Compound of Interest

Compound Name: Azepan-3-ol

Cat. No.: B3057093 Get Quote

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer

both potent and selective biological activity is perpetual. Among these, seven-membered

heterocyclic rings, particularly the azepane scaffold, have garnered significant attention for their

conformational flexibility and ability to present substituents in a distinct three-dimensional

space.[1][2][3] This unique characteristic makes them privileged structures in the design of

therapeutic agents targeting a wide array of biological targets, including those for central

nervous system (CNS) disorders, cancer, and infectious diseases.[1][2][3]

(R)-Azepan-3-ol, a specific chiral enantiomer, represents a crucial building block in this

domain. Its defined stereochemistry at the C3 position is paramount, as biological systems are

inherently chiral, and the therapeutic efficacy and safety of a drug often depend on a single

enantiomer. This guide provides an in-depth technical overview of (R)-Azepan-3-ol, from its

fundamental properties to its synthesis, characterization, and application, designed for

researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties
A precise understanding of the physicochemical properties of (R)-Azepan-3-ol is the

foundation for its effective use in synthesis and process development. The key data for this

compound are summarized below.
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Property Value Source(s)

CAS Number 1573085-99-0 [4][5]

Molecular Formula C₆H₁₃NO [4][5]

Molecular Weight 115.17 g/mol [4][5]

Synonyms
(3R)-Azepan-3-ol, (3R)-

Hexahydro-1H-azepin-3-ol
[4]

Purity Typically ≥98% [5]

Storage Conditions
Store at 2-8°C or Room

Temperature, Inert Atmosphere
[4][6]

Asymmetric Synthesis and Purification
The generation of enantiomerically pure (R)-Azepan-3-ol is a critical challenge that

underscores the principles of modern asymmetric synthesis.[7] Direct synthesis from achiral

precursors requires a robust method for introducing the chiral center with high fidelity. While

multiple strategies exist, a common and effective approach involves the stereoselective ring

expansion of a smaller, readily available chiral precursor, such as a derivative of 2-

azanorbornane.[8] This method leverages the existing stereochemistry of the starting material

to direct the formation of the desired azepane enantiomer.
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Stage 1: Precursor Synthesis

Stage 2: Stereoselective Ring Expansion

Stage 3: Deprotection & Purification
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Caption: Workflow for the asymmetric synthesis of (R)-Azepan-3-ol.

Experimental Protocol: Stereoselective Ring Expansion
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Activation of Precursor: A chiral N-protected 2-azanorbornan-3-yl methanol is dissolved in an

anhydrous aprotic solvent (e.g., Dichloromethane) under an inert atmosphere (N₂ or Ar). The

solution is cooled to 0°C. A suitable base (e.g., Triethylamine) is added, followed by the slow

addition of methanesulfonyl chloride (MsCl). The reaction is stirred for 1-2 hours, allowing for

the complete formation of the mesylate intermediate. Causality: The mesyl group is an

excellent leaving group, activating the primary alcohol for the subsequent nucleophilic attack

that initiates the ring expansion.

Ring Expansion: The reaction mixture containing the activated precursor is subjected to

conditions that promote a stereoselective rearrangement. This often involves a base or

nucleophile that facilitates an intramolecular S_N2-type reaction, leading to the expansion

from a [2.2.1] bicyclic system to a [3.2.1] bicyclic azepane system. The stereocenter of the

starting alcohol dictates the stereochemistry of the resulting product.

Deprotection: If an N-protecting group (e.g., Boc or Cbz) was used, it is removed under

standard conditions (e.g., TFA for Boc; H₂/Pd-C for Cbz) to yield the free secondary amine.

Purification: The crude product is purified using flash column chromatography. A polar

stationary phase like silica gel is effective. The mobile phase is typically a gradient system of

a nonpolar solvent (e.g., Hexane) and a polar solvent mixture (e.g., Ethyl Acetate/Methanol

with a small amount of ammonium hydroxide). Causality: The basicity of the azepane

nitrogen can cause tailing on silica gel; the addition of a base like NH₄OH to the eluent

neutralizes acidic sites on the silica, resulting in sharper peaks and better separation.

Analytical Characterization
Unambiguous structural confirmation and purity assessment are critical for any chemical

intermediate intended for drug development. A multi-technique approach is essential.[9][10]
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Analysis Technique Expected Results / Key Data Points

¹H NMR

- Complex multiplets in the aliphatic region

(~1.5-3.5 ppm) corresponding to the seven CH₂

groups of the azepane ring. - A distinct multiplet

for the CH-OH proton (~3.8-4.2 ppm). -

Resonances for the N-H and O-H protons,

which are typically broad and may exchange

with D₂O.

¹³C NMR

- Six distinct signals for the carbon atoms of the

azepane ring. - A signal for the C-OH carbon

atom in the range of ~65-75 ppm.

Mass Spectrometry (MS)

- [M+H]⁺: Expected at m/z 116.1070 for the

molecular formula C₆H₁₄NO⁺. High-resolution

mass spectrometry (HRMS) is used to confirm

the elemental composition.

Chiral HPLC

- Using a suitable chiral stationary phase (e.g.,

Chiralpak® series), a single major peak should

be observed, confirming high enantiomeric

excess (ee > 98%).

Infrared (IR) Spectroscopy

- Broad O-H stretching band (~3300-3400

cm⁻¹). - N-H stretching band (often overlapping

with O-H). - C-H stretching bands (~2850-2950

cm⁻¹).

Application in Drug Discovery
The azepane motif is a cornerstone in the development of a diverse range of pharmaceuticals.

[1][2][3] Its conformational properties allow it to act as a versatile scaffold that can be decorated

with various functional groups to optimize binding interactions with biological targets. (R)-

Azepan-3-ol serves as an ideal starting point for introducing this valuable scaffold into a lead

molecule. The hydroxyl group provides a convenient handle for further chemical modification,

while the secondary amine allows for coupling to other molecular fragments.
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A prime example of the utility of a closely related analog, (R)-Azepan-3-amine, is its role as a

key intermediate in the synthesis of Besifloxacin, a fourth-generation fluoroquinolone antibiotic.

[11] The chiral azepane moiety is crucial for the drug's potent activity against bacterial DNA

gyrase and topoisomerase IV.[11] Similarly, (R)-Azepan-3-ol can be used to synthesize

analogs where an ether or ester linkage is desired, or it can be oxidized to the corresponding

ketone for further elaboration.
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Caption: Role of (R)-Azepan-3-ol as a key intermediate in drug synthesis.

Safety, Handling, and Storage
As with any laboratory chemical, proper handling and storage of (R)-Azepan-3-ol are essential

to ensure safety and maintain compound integrity.

Hazard Identification: The compound and its hydrochloride salt are associated with several

hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation),

H319 (Causes serious eye irritation), and H332 (Harmful if inhaled).[4][6]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical

safety goggles, a lab coat, and nitrile gloves.[12][13] Work should be conducted in a well-

ventilated fume hood.
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Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Take

precautionary measures against static discharge and keep away from sources of ignition.[12]

[13]

Storage: Store in a tightly sealed container in a dry, well-ventilated place. For long-term

stability, storage under an inert atmosphere (e.g., argon or nitrogen) at refrigerated

temperatures (2-8°C) is recommended.[4]

Conclusion
(R)-Azepan-3-ol is more than a simple chemical intermediate; it is a strategically important

chiral building block that enables the synthesis of complex and stereochemically defined

molecules for drug discovery. Its unique seven-membered ring structure provides access to a

region of chemical space that is highly relevant for biological activity. A thorough understanding

of its properties, synthesis, and handling is crucial for any research program aiming to leverage

the therapeutic potential of the azepane scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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